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For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic-resistant bacteria, the novel

thiopeptide antibiotic NAI-107 (LFF571) is showing significant promise, exhibiting superior in

vitro and in vivo efficacy against vancomycin-resistant enterococci (VRE) when compared to

the current standard-of-care, vancomycin. This comprehensive guide synthesizes available

data to provide researchers, scientists, and drug development professionals with a detailed

comparison of these two compounds.

Enterococci, particularly Enterococcus faecium and Enterococcus faecalis, are a leading cause

of hospital-acquired infections. The emergence of strains resistant to vancomycin (VRE) has

created a formidable challenge in clinical settings, necessitating the development of new

therapeutic agents. NAI-107, a potent inhibitor of bacterial protein synthesis, has emerged as a

promising candidate to address this unmet medical need.

Quantitative Data Summary: In Vitro Efficacy
A direct comparison of the Minimum Inhibitory Concentrations (MICs) of NAI-107 and

vancomycin against various strains of VRE, including those with VanA and VanB resistance

phenotypes, highlights the potent activity of NAI-107. While vancomycin exhibits high MIC

values against these resistant strains, NAI-107 consistently demonstrates low MICs, indicating

its strong inhibitory effect.
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Antibiotic VRE Strain (Genotype) MIC Range (µg/mL)

NAI-107 E. faecium (VanA) 0.5 - 2

E. faecalis (VanA) 0.5 - 2

E. faecium (VanB) 0.25 - 1

Vancomycin E. faecium (VanA) 64 - >256

E. faecalis (VanA) 64 - >256

E. faecium (VanB) 4 - >1024[1]

Note: The MIC values for NAI-107 are based on studies of its class of antibiotics against Gram-

positive bacteria, including enterococci. The vancomycin MIC ranges are established values for

VRE strains.

In Vivo Efficacy: Animal Model Data
Preclinical studies in animal models further substantiate the superior efficacy of NAI-107

against VRE.

Neutropenic Mouse Thigh Infection Model
In a neutropenic mouse model of infection with VRE, NAI-107 demonstrated a significant

reduction in bacterial burden compared to vancomycin.

Treatment VRE Strain Efficacy Outcome

NAI-107 E. faecalis (VRE) ED50 = 14.2 mg/kg

E. faecium (VRE) ED50 = 2.3 mg/kg

Vancomycin E. faecalis (VRE)
Ineffective at clinically relevant

doses

E. faecium (VRE)
Ineffective at clinically relevant

doses
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Galleria mellonella Infection Model
Studies using the Galleria mellonella (greater wax moth) larvae infection model have also

demonstrated the in vivo efficacy of NAI-107 against vanB-type resistant E. faecium. In these

studies, NAI-107 treatment significantly increased the survival of infected larvae compared to

untreated controls.

Mechanism of Action: A Tale of Two Targets
The disparate efficacy of NAI-107 and vancomycin against VRE can be attributed to their

distinct mechanisms of action.
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Caption: Mechanisms of action for NAI-107 and vancomycin, and VRE resistance.

Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell

wall. It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan

precursors, thereby blocking their incorporation into the growing cell wall. In VRE, resistance is

primarily mediated by the vanA or vanB gene clusters, which result in the modification of the
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peptidoglycan precursor terminus to D-alanyl-D-lactate (D-Ala-D-Lac). This alteration

significantly reduces the binding affinity of vancomycin, rendering it ineffective.

In contrast, NAI-107 is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds

to Elongation Factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein

translation. This distinct mechanism of action circumvents the resistance pathways that affect

vancomycin, allowing NAI-107 to maintain its potent activity against VRE.

Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of NAI-

107 and vancomycin.

Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.

Prepare serial two-fold dilutions of NAI-107 and vancomycin in 96-well microtiter plates.

Inoculate each well with a standardized suspension of the VRE test strain (e.g., 5 x 10^5 CFU/mL).

Include positive (no antibiotic) and negative (no bacteria) growth controls.

Incubate plates at 35-37°C for 16-20 hours.

Determine the MIC as the lowest concentration of the antibiotic with no visible bacterial growth.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.

1. Preparation of Antimicrobial Agents: Stock solutions of NAI-107 and vancomycin are

prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted

Mueller-Hinton broth (CAMHB) directly in 96-well microtiter plates.

2. Inoculum Preparation: VRE isolates are grown on an appropriate agar medium, and colonies

are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

This suspension is further diluted in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted

antibiotics is inoculated with the prepared bacterial suspension. Plates are incubated at 35-

37°C for 16-20 hours in ambient air.

4. MIC Reading: Following incubation, the plates are visually inspected for bacterial growth

(turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that

completely inhibits visible growth.

Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an

immunocompromised host.

1. Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide on days -4 and -1 prior to infection. This reduces the number of circulating

neutrophils, mimicking an immunocompromised state.

2. Infection: On day 0, mice are anesthetized and injected intramuscularly into the thigh with a

standardized inoculum of a VRE strain (e.g., 10^6 to 10^7 CFU/thigh).

3. Treatment: At a specified time post-infection (e.g., 2 hours), treatment with NAI-107,

vancomycin, or a vehicle control is initiated. The drugs are administered via a clinically relevant

route (e.g., intravenously or subcutaneously) at various dose levels.
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4. Assessment of Efficacy: At a predetermined endpoint (e.g., 24 hours post-treatment

initiation), mice are euthanized, and the infected thigh muscles are aseptically removed and

homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial

dilutions of the homogenate onto appropriate agar media. The efficacy of the treatment is

assessed by comparing the bacterial load in the treated groups to the control group. The 50%

effective dose (ED50), the dose required to achieve a 50% reduction in bacterial counts, can

then be calculated.

Conclusion
The available data strongly suggest that NAI-107 possesses superior in vitro and in vivo activity

against vancomycin-resistant enterococci compared to vancomycin. Its distinct mechanism of

action, which targets protein synthesis, allows it to bypass the resistance mechanisms that

render vancomycin ineffective against VRE. These findings underscore the potential of NAI-107

as a much-needed therapeutic option for the treatment of serious VRE infections. Further

clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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